N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
The compound “N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide” appears to contain several functional groups, including a carbamoyl group (methylcarbamoyl), a benzothiophene group, and a chromene group. These groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be complex due to the presence of multiple rings (benzothiophene and chromene) and functional groups (methylcarbamoyl and carboxamide). The exact structure would need to be determined using techniques like NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The carbamoyl group could potentially undergo reactions like hydrolysis, and the benzothiophene and chromene rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups (like carbamoyl and carboxamide) could increase its solubility in polar solvents .Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds with complex structures, including those similar to N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide, are frequently studied for their metabolic pathways and pharmacokinetic profiles. For instance, the metabolism and disposition of specific compounds in humans can reveal how a drug is absorbed, metabolized, and excreted from the body, contributing to our understanding of its safety and efficacy (Renzulli et al., 2011).
Toxicology and Safety Assessment
Toxicological studies are essential for assessing the safety of chemical compounds. Research on similar complex molecules often includes evaluating their potential toxic effects on various biological systems. These studies can range from in vitro assays to in vivo experiments designed to understand the toxicological mechanisms and potential health risks associated with exposure to these compounds.
Environmental Impact and Exposure
Some research focuses on the environmental impact and human exposure to synthetic compounds. Studies might investigate the presence of certain chemicals in environmental samples or their metabolites in human biological samples, aiming to assess exposure levels and potential health risks. For example, the analysis of specific biomarkers in urine or blood can provide insights into human exposure to environmental chemicals (Calafat et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended for use as a drug, future research could involve studying its pharmacological effects and potential therapeutic uses .
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-21-19(25)16-12-7-3-5-9-15(12)27-20(16)22-18(24)13-10-26-14-8-4-2-6-11(14)17(13)23/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPFUJKZKDYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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